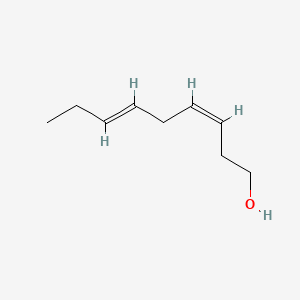

3,6-Nonadien-1-ol, (6Z)-

Description

BenchChem offers high-quality 3,6-Nonadien-1-ol, (6Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Nonadien-1-ol, (6Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

186906-32-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(3Z,6E)-nona-3,6-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |

InChI Key |

PICGPEBVZGCYBV-FDTUMDBZSA-N |

Isomeric SMILES |

CC/C=C/C/C=C\CCO |

Canonical SMILES |

CCC=CCC=CCCO |

Origin of Product |

United States |

Significance of Unsaturated Fatty Alcohols in Biological Systems

Unsaturated fatty alcohols are a diverse class of organic compounds that are integral to numerous biological processes. frontiersin.org They are aliphatic alcohols with one or more double bonds in their carbon chains, a feature that imparts distinct physical and chemical properties compared to their saturated counterparts. frontiersin.org These molecules are involved in a wide array of biological functions, from serving as structural components of cell membranes to acting as potent signaling molecules. nih.gov

In the realm of chemical ecology, unsaturated fatty alcohols are particularly important as pheromones, which are chemical substances produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species. frontiersin.org Many insects, for instance, utilize specific unsaturated fatty alcohols and their derivatives as sex pheromones to attract mates over long distances. gerli.com The position and stereochemistry of the double bonds are often crucial for the biological activity of these pheromones, allowing for a high degree of species specificity in chemical communication. ontosight.ai

Beyond their role as pheromones, unsaturated fatty alcohols are also key players in plant and animal physiology. They are precursors in the biosynthesis of various other important molecules and can be involved in defense mechanisms. gerli.comnih.gov For example, some plants produce unsaturated fatty alcohols in response to wounding, which can act as deterrents to herbivores or attract natural enemies of those herbivores. nih.gov

The biosynthesis of unsaturated fatty alcohols typically involves the modification of fatty acids through enzymatic pathways. frontiersin.org These pathways can introduce double bonds at specific locations and with specific geometries (cis or trans), leading to a vast diversity of structures and functions. frontiersin.org

Overview of Isomeric Forms and Their Differential Biological Relevance

The biological activity of nonadienols is highly dependent on their isomeric form, which refers to molecules that have the same molecular formula but different arrangements of atoms. In the case of 3,6-nonadien-1-ol (B1582235), the positions and configurations of the two double bonds give rise to several isomers with distinct biological roles.

| Isomer | Double Bond Configuration | Known Biological Relevance |

| (3Z,6Z)-3,6-Nonadien-1-ol | 3-cis, 6-cis | Known as a fragrance and is industrially available. It can be oxidized to produce (E,Z)-2,6-nonadienal. google.com |

| (3E,6Z)-3,6-Nonadien-1-ol | 3-trans, 6-cis | Identified as a pheromone in certain insects, involved in attracting males to females in some moth species. It has applications in agricultural pest management. ontosight.ai |

| (2E,6Z)-Nonadien-1-ol | 2-trans, 6-cis | A key component in the pheromone blend of several insect species, including the codling moth and the oriental fruit moth. ontosight.ai It is also a flavor component found in cucumber and melon. perfumerflavorist.comthegoodscentscompany.com |

(3Z,6Z)-3,6-Nonadien-1-ol , often referred to as cucumber alcohol, is recognized for its strong, fresh, green aroma reminiscent of cucumbers and melons. perfumerflavorist.com This isomer is a significant contributor to the characteristic flavor of these fruits. nih.govperfumerflavorist.com In a study on cucumber, (3Z,6Z)-3,6-nonadienal was shown to be a substrate for an isomerase that converts it to (E,Z)-2,6-nonadienal, another important flavor volatile. nih.gov

(3E,6Z)-3,6-Nonadien-1-ol has been identified as a pheromone in certain insect species. ontosight.ai Its specific stereochemistry is crucial for its role in chemical communication, particularly in attracting males for mating. ontosight.ai This has led to its use in pest management strategies, where it can be used in lures to monitor and control insect populations. ontosight.ai

(2E,6Z)-Nonadien-1-ol is another isomer with significant biological activity, primarily as an insect pheromone. ontosight.ai It is a component of the pheromone blend for various pest insects, such as the codling moth and the oriental fruit moth. ontosight.ai Beyond its role in insect communication, this isomer is also valued for its sensory properties and is used as a flavoring agent. thegoodscentscompany.comnih.gov

The subtle differences in the spatial arrangement of the double bonds among these isomers result in their distinct interactions with biological receptors, leading to their varied and specific ecological and biochemical functions.

Historical Context of Nonadienol Discovery and Research Trajectory

Enzymatic Formation Mechanisms in Biological Systems

The formation of (6Z)-3,6-Nonadien-1-ol is not a spontaneous chemical event but rather a highly regulated process orchestrated by specific enzymes. The primary route identified for its synthesis is the lipoxygenase (LOX) pathway, which transforms fatty acids into a variety of signaling and defense compounds.

The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is the central metabolic route for the production of C6 and C9 volatile compounds, including (6Z)-3,6-Nonadien-1-ol. nih.govnih.gov This pathway is initiated by the LOX enzyme family, which catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. nih.govresearchgate.net Following the initial oxygenation, the resulting fatty acid hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL). nih.govresearchgate.net This cleavage results in the formation of aldehydes, which can be subsequently reduced to their corresponding alcohols, such as (6Z)-3,6-Nonadien-1-ol, by alcohol dehydrogenase (ADH) enzymes. nih.gov The activity of different HPLs, specifically 9-HPL and 13-HPL, determines the type of aldehydes produced, with 9-HPL activity being linked to the formation of C9 compounds. nih.govresearchgate.net

The primary precursors for the biosynthesis of (6Z)-3,6-Nonadien-1-ol are the C18 polyunsaturated fatty acids, linoleic acid and α-linolenic acid. nih.govnih.gov These fatty acids are abundant in the membranes of plant cells and serve as the initial substrate for the LOX enzyme.

The key metabolic steps and intermediates are:

Oxygenation: LOX acts on α-linolenic acid to form 9-hydroperoxylinolenic acid (9-HPOT). nih.gov

Cleavage: The intermediate, 9-HPOT, is then cleaved by 9-hydroperoxide lyase (9-HPL). nih.govresearchgate.net

Aldehyde Formation: This cleavage yields C9 aldehydes, such as (Z)-3,(Z)-6-nonadienal.

Reduction: Finally, these aldehydes are reduced to their corresponding alcohols. For instance, (E,Z)-2,6-nonadienal can be reduced to (E,Z)-2,6-nonadien-1-ol. nih.gov Similarly, other nonadienal isomers are reduced to form alcohols like (6Z)-3,6-Nonadien-1-ol.

Table 1: Key Molecules in the Biosynthesis of (6Z)-3,6-Nonadien-1-ol

| Molecule Type | Name | Role |

| Precursor | α-Linolenic Acid | Initial substrate for the LOX enzyme. nih.gov |

| Precursor | Linoleic Acid | Alternative initial substrate for the LOX enzyme. nih.gov |

| Enzyme | Lipoxygenase (LOX) | Catalyzes the initial oxygenation of fatty acids. nih.govnih.gov |

| Intermediate | 9-Hydroperoxylinolenic acid (9-HPOT) | Product of LOX action on α-linolenic acid. nih.gov |

| Enzyme | 9-Hydroperoxide Lyase (9-HPL) | Cleaves the hydroperoxide intermediate. nih.govresearchgate.net |

| Intermediate | (Z,Z)-3,6-Nonadienal | C9 aldehyde product of HPL cleavage. |

| Enzyme | Alcohol Dehydrogenase (ADH) | Reduces C9 aldehydes to C9 alcohols. nih.gov |

| Final Product | (6Z)-3,6-Nonadien-1-ol | The resulting C9 unsaturated alcohol. |

Comparative Biosynthesis Across Diverse Organisms

While the fundamental LOX/HPL pathway is conserved, its specific implementation and the resulting products can vary between different types of organisms.

In plants, particularly in cucumber (Cucumis sativus), (6Z)-3,6-Nonadien-1-ol is a key contributor to the characteristic fresh, green aroma. nih.govnih.govguidechem.com The biosynthesis is tightly linked to fruit development and ripening. nih.gov Studies have shown that the content of C9 aldehydes and alcohols, including (6Z)-3,6-Nonadien-1-ol, increases during the later stages of fruit development. nih.gov This increase is correlated with a rise in the activity of LOX and 9-HPL enzymes. nih.govresearchgate.net The expression of the C. sativus hydroperoxide lyase (CsHPL) gene has been directly linked to 9-HPL activity and the subsequent production of C9 volatiles. nih.gov Therefore, in plants like cucumber, the generation of (6Z)-3,6-Nonadien-1-ol is a well-defined metabolic process integral to fruit quality. nih.govfrontiersin.org

(6Z)-3,6-Nonadien-1-ol and its isomers act as pheromones in various insect species, playing a role in communication and mating. ontosight.aiontosight.ai The biogenesis of these compounds in insects can follow different strategies. Some insects are known to sequester precursor compounds from the plants they consume. researchgate.net These plant-derived semiochemicals are then metabolized into pheromones. researchgate.net For example, some moth species biosynthesize pheromones from linoleic and linolenic acids obtained from their diet. In other cases, the biosynthetic pathway appears to be independent of diet, suggesting that the insects can synthesize these complex molecules de novo. senasica.gob.mx The transformation of fatty acids into aldehydes and subsequently into alcohols is a key part of this process.

The contribution of microorganisms to the production of (6Z)-3,6-Nonadien-1-ol is an emerging area of study. While direct synthesis by microbes is not as well-documented as in plants, related compounds are known to be produced by certain microorganisms. ontosight.ai For instance, specific algal species are known to produce the related aldehyde, trans-2,cis-6-nonadienal, which can cause off-flavors in water supplies. This aldehyde is biosynthesized from alpha-linolenic acid via the action of hydroperoxide lyases, indicating that the core enzymatic machinery exists in these organisms. This suggests a potential for microbial systems to be engineered or discovered that can produce (6Z)-3,6-Nonadien-1-ol and other related C9 volatiles.

Factors Influencing Biosynthetic Regulation and Yield

The production and accumulation of (6Z)-3,6-Nonadien-1-ol are not static; they are dynamically influenced by a range of internal and external factors. Detailed research, particularly in cucumber and melon, has shed light on these regulatory mechanisms.

Fruit Development and Ripening:

The developmental stage of a fruit plays a crucial role in the biosynthesis of (6Z)-3,6-Nonadien-1-ol. In cucumbers, for instance, the activity of 9-hydroperoxide lyase (9-HPL) has been observed to increase as the fruit ripens. nih.govresearchgate.net This heightened enzyme activity leads to a greater production of C9 aldehydes, which are the direct precursors to C9 alcohols like (6Z)-3,6-Nonadien-1-ol. Consequently, the concentration of this aroma compound tends to be higher in the later stages of fruit development. nih.gov

Genetic and Varietal Differences:

The genetic makeup of the plant, including the specific cultivar, significantly impacts the volatile profile. Studies on different cucumber lines have revealed substantial variations in the levels of C9 alcohols, including (6Z)-3,6-Nonadien-1-ol. frontiersin.orgfrontiersin.orgnih.gov These differences can be attributed to variations in the expression levels and activities of the key biosynthetic enzymes (LOX, HPL, and ADH) among cultivars.

Grafting and Rootstock Influence:

In horticulture, the practice of grafting a desired scion (the top part of the plant) onto a different rootstock can have a profound effect on the fruit's chemical composition. Research on melons has demonstrated that the choice of rootstock can significantly alter the volatile compound profile of the fruit. dntb.gov.uanih.govamazonaws.comresearchgate.net Some rootstock/scion combinations can lead to an increase in the production of (6Z)-3,6-Nonadien-1-ol, while others may suppress it. This influence is often linked to changes in the activity of enzymes such as alcohol dehydrogenase (ADH) in the grafted plant. dntb.gov.ua For example, grafting 'Qingxin Yangjiaocui' melon onto a pumpkin rootstock was found to decrease ADH activity and alter the aroma profile, including the levels of related nonadienol isomers. dntb.gov.uanih.gov

The following table summarizes the key enzymes and influencing factors discussed:

| Factor | Influence on (6Z)-3,6-Nonadien-1-ol Biosynthesis | Key Research Findings |

| Fruit Ripening | Increased production in later stages | Higher 9-HPL activity in ripening cucumbers leads to more C9 aldehyde precursors. nih.govresearchgate.net |

| Genetics/Cultivar | Varied production levels | Different cucumber cultivars exhibit distinct volatile profiles due to genetic differences in enzyme activity. frontiersin.orgfrontiersin.orgnih.gov |

| Grafting (Rootstock) | Can enhance or suppress production | The choice of rootstock in melons affects the activity of enzymes like ADH, thereby altering the final concentration of volatile compounds. dntb.gov.uanih.govamazonaws.comresearchgate.net |

Advanced Methodologies for Controlled Stereochemistry

The creation of (6Z)-3,6-nonadien-1-ol with high stereochemical purity necessitates sophisticated synthetic strategies that can control the geometry of the two double bonds.

Catalytic Reduction Strategies for Alkynol Precursors (e.g., 3,6-Nonadiyn-1-ol)

A prevalent and effective strategy for the stereoselective synthesis of Z-alkenes is the partial hydrogenation of alkynes. In the context of (3Z,6Z)-3,6-nonadien-1-ol, the precursor 3,6-nonadiyn-1-ol is often utilized. jaydevchemicals.com The selective reduction of the two triple bonds to cis-double bonds is typically achieved using specific catalysts.

Lindlar's catalyst, which consists of palladium poisoned with lead acetate (B1210297) and quinoline, is a classic example of a catalyst used for the syn-hydrogenation of alkynes to Z-alkenes. The controlled deactivation of the palladium catalyst prevents over-reduction to the corresponding alkane. Other palladium-based catalysts, such as palladium on carbon (Pd/C), can also be employed under carefully controlled conditions to achieve high selectivity for the cis-isomer. The choice of solvent and reaction conditions, including temperature and hydrogen pressure, is critical to maximizing the yield and stereochemical purity of the desired (3Z,6Z)-nonadien-1-ol.

| Catalyst System | Precursor | Product | Key Features |

| Lindlar's Catalyst (Palladium, Lead Acetate, Quinoline) | 3,6-Nonadiyn-1-ol | (3Z,6Z)-3,6-Nonadien-1-ol | High selectivity for Z-alkene formation due to catalyst poisoning. |

| Palladium on Carbon (Pd/C) | 3,6-Nonadiyn-1-ol | (3Z,6Z)-3,6-Nonadien-1-ol | Requires careful control of reaction conditions to prevent over-reduction. |

Selective Hydration and Coupling Reactions for Dienol Formation

Alternative synthetic routes involve the construction of the dienol backbone through selective hydration and coupling reactions. One such approach could involve the Grignard coupling of a protected halohydrin. For instance, a protected hexenyl magnesium halide containing a Z-double bond could be coupled with a suitable three-carbon electrophile. Subsequent deprotection would yield the target dienol. This method allows for the stepwise construction of the carbon chain with predefined stereochemistry.

Another strategy involves the reaction of a Grignard reagent derived from (Z)-3-hexen-1-ol with an appropriate electrophile like acrolein. chemicalbook.com This would be followed by an allylic rearrangement to furnish the desired 2,6-nonadien-1-ol (B1239279) isomer. chemicalbook.com The success of these methods hinges on the stereochemical integrity of the starting materials and the selectivity of the coupling reaction.

Utility of Wittig-Type Reactions in Polyene Alcohol Synthesis

The Wittig reaction and its variations are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry, making them highly valuable in the synthesis of polyene alcohols like (3Z,6Z)-3,6-nonadien-1-ol. ontosight.aimasterorganicchemistry.comlibretexts.org The reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org

To synthesize (3Z,6Z)-3,6-nonadien-1-ol, a common strategy involves the reaction of an appropriate phosphonium ylide with an aldehyde that already contains one of the required double bonds with the correct stereochemistry. For example, a C6-phosphonium ylide with a Z-double bond could be reacted with a C3-aldehyde. The stereochemical outcome of the Wittig reaction (E or Z selectivity) can often be controlled by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. For the synthesis of Z-alkenes, non-stabilized ylides in aprotic, salt-free conditions are typically employed. Some syntheses have utilized Wittig reactions on precursors like 6,6-dimethoxyhex-3-en-1-al to build the nonadiene (B8540087) framework. researchgate.net A subsequent reduction step can then provide the final alcohol. researchgate.netresearchgate.net

Chemoenzymatic and Biocatalytic Approaches in Nonadienol Production

In recent years, chemoenzymatic and biocatalytic methods have emerged as sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the catalytic power of enzymes to perform specific chemical transformations with high efficiency and stereoselectivity.

For the production of nonadienols, lipases are particularly useful enzymes. researchgate.net They can be employed for the kinetic resolution of racemic mixtures of nonadienol acetates. For instance, lipase-catalyzed asymmetric hydrolysis of racemic (Z)-6,8-nonadien-2-ol acetate has been used to synthesize both enantiomers of the corresponding alcohol. researchgate.net This principle can be applied to the synthesis of optically active isomers of 3,6-nonadien-1-ol (B1582235).

Furthermore, biocatalytic routes can start from readily available natural resources. For example, the biosynthesis of certain unsaturated aldehydes and alcohols in plants occurs via the lipoxygenase-mediated oxidation of polyunsaturated fatty acids like linolenic acid, followed by cleavage by a hydroperoxide lyase. While direct microbial fermentation to produce (6Z)-3,6-nonadien-1-ol is not yet a widespread industrial process, research into engineering metabolic pathways in microorganisms holds promise for future biocatalytic production.

| Enzymatic Approach | Substrate | Enzyme Class | Outcome |

| Kinetic Resolution | Racemic nonadienol acetate | Lipase | Enantiomerically enriched nonadienol and remaining acetate |

| Biosynthesis | Polyunsaturated fatty acids | Lipoxygenase, Hydroperoxide Lyase | Unsaturated aldehydes and alcohols |

Rational Design and Synthesis of Functional Analogues

The modification of the chemical structure of (6Z)-3,6-nonadien-1-ol can lead to analogues with altered or enhanced sensory properties. This rational design approach is crucial for understanding structure-activity relationships and for developing novel fragrance and flavor compounds.

Creation and Evaluation of Cyclopropanated Analogues for Olfactory Modification

A specific strategy for modifying the structure of unsaturated alcohols like (6Z)-3,6-nonadien-1-ol is cyclopropanation. The introduction of a cyclopropane (B1198618) ring in place of a double bond can significantly alter the molecule's shape, rigidity, and electronic properties, thereby influencing its interaction with olfactory receptors.

The synthesis of cyclopropanated analogues can be achieved through various methods, including the Simmons-Smith reaction or other carbene-based cyclopropanation reactions. Research has shown that the monocyclopropanation of dienols can lead to a significant enhancement of their odor quality. okayama-u.ac.jp However, the dicyclopropanated versions often lose their original odor characteristics and intensity. okayama-u.ac.jp The evaluation of these analogues involves sensory panels to describe and quantify their olfactory properties, providing valuable data for correlating chemical structure with scent perception. researchgate.net

| Compound | Modification | Reported Olfactory Impact |

| (6Z)-3,6-Nonadien-1-ol | Monocyclopropanation of one double bond | Significant increase in odor quality. okayama-u.ac.jp |

| (6Z)-3,6-Nonadien-1-ol | Dicyclopropanation of both double bonds | Loss of original odor quality and intensity. okayama-u.ac.jp |

Synthesis of Corresponding Acetate Esters and Aldehyde Derivatives (e.g., (E,Z)-3,6-nonadien-1-ol acetate, (E,Z)-2,6-nonadienal)

The functionalization of (6Z)-3,6-Nonadien-1-ol into its corresponding acetate esters and aldehyde derivatives allows for the modification of its chemical and sensory properties, leading to new applications.

Synthesis of Acetate Esters

The conversion of nonadienols to their acetate esters is a standard esterification reaction. This is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270). google.com This process replaces the hydroxyl group with an acetate group, which can alter the compound's volatility and odor profile. For instance, (E,Z)-3,6-nonadien-1-yl acetate is noted for its soft, fresh, and green odor with melon undertones.

The general reaction for the synthesis of (E,Z)-3,6-nonadien-1-ol acetate is as follows:

(E,Z)-3,6-Nonadien-1-ol + Acetic Anhydride → (E,Z)-3,6-Nonadien-1-yl Acetate + Acetic Acid

This method is versatile and widely used for producing various acetate esters in the flavor and fragrance industry.

Synthesis of Aldehyde Derivatives

The oxidation of (6Z)-3,6-Nonadien-1-ol can yield corresponding aldehydes, which are often potent aroma compounds themselves. A notable example is the synthesis of (E,Z)-2,6-nonadienal from (3Z,6Z)-3,6-nonadien-1-ol. This transformation involves not only the oxidation of the primary alcohol to an aldehyde but also a shift of the double bond from the 3rd to the 2nd position with a change in geometry from Z to E.

A patented industrial method describes a high-yield, selective oxidation reaction. google.com This process utilizes a sulfoxide (B87167) compound (like dimethyl sulfoxide) as the oxidant, activated by a sulfur trioxide complex (such as a sulfur trioxide pyridine complex), in the presence of an amine. google.com The starting material, (3Z,6Z)-3,6-nonadien-1-ol, is readily available commercially. google.com This specific oxidation selectively produces (E,Z)-2,6-nonadienal, a valuable compound in its own right. google.comsmolecule.com

| Starting Material | Reagents | Product | Key Transformation | Reference |

| (3Z,6Z)-3,6-Nonadien-1-ol | 1. Sulfoxide Compound (e.g., DMSO) 2. Sulfur Trioxide Complex (e.g., SO₃·Py) 3. Amine Compound | (E,Z)-2,6-Nonadienal | Oxidation of alcohol and isomerization of C3 double bond | google.com |

| (E,Z)-3,6-Nonadien-1-ol | Acetic Anhydride, Pyridine | (E,Z)-3,6-Nonadien-1-yl Acetate | Esterification | google.com |

Structure-Activity Relationship (SAR) Studies of (6Z)-3,6-Nonadien-1-ol and its Analogues

The relationship between the chemical structure of nonadienol isomers and their perceived odor is a key area of study. The position and geometry of the double bonds have a profound impact on the sensory profile.

Research involving the sensory evaluation of nine synthetic methylene-interrupted nonadien-1-ol (B14493118) isomers has provided significant insights into their structure-activity relationships (SAR). researchgate.net In these studies, a panel of trained flavorists described the odor characteristics of each isomer, and the data were analyzed using principal component analysis. researchgate.net

The analysis revealed two main principal components for odor description:

PC1: Associated with fruity, fresh, sweet, herbal, and oily-fatty characteristics. researchgate.net

PC2: Associated with leaf or grassy green and vegetable-like notes. researchgate.net

Among the tested isomers, the naturally occurring (3Z,6Z)-nonadien-1-ol and (2E,6Z)-nonadien-1-ol (also known as cucumber alcohol) showed distinct and desirable odor profiles. researchgate.net Specifically, (3Z,6Z)-nonadien-1-ol was characterized by pleasant fruity, sweet, and fresh notes. researchgate.net In contrast, (2E,6Z)-nonadien-1-ol had a strong vegetable-like character. researchgate.net

These SAR studies underscore the high degree of structural specificity required for a particular odor outcome. The (6Z) configuration in 3,6-nonadien-1-ol is essential for its characteristic aroma, and slight changes to the molecular structure can lead to significant shifts in its sensory perception.

| Compound | Key Odor Characteristics | Significance | Reference |

| (3Z,6Z)-Nonadien-1-ol | High fruity, sweet, and fresh factors | Pleasant, naturally occurring flavor | researchgate.net |

| (2E,6Z)-Nonadien-1-ol | High vegetable-like factor | Pleasant, naturally occurring flavor (cucumber) | researchgate.net |

| (3Z,6E)-Nonadien-1-ol | General dienol character | Synthetic isomer for comparison | researchgate.net |

| (3E,6E)-Nonadien-1-ol | General dienol character | Synthetic isomer for comparison | researchgate.net |

Biological and Ecological Functions of 6z 3,6 Nonadien 1 Ol

Role as a Semiochemical in Interspecies Communication

As a semiochemical, (6Z)-3,6-Nonadien-1-ol is involved in conveying information between individuals of the same or different species. Its primary recognized function in this capacity is as a pheromone, particularly within certain insect groups.

(6Z)-3,6-Nonadien-1-ol has been identified as a key component of the male-produced sex pheromone in several species of tephritid fruit flies, which are significant agricultural pests. Research has particularly focused on the South American fruit fly, Anastrepha fraterculus. In this species complex, males aggregate in leks on host plants and release a blend of volatile compounds to attract females. Studies have confirmed that (E,Z)-3,6-nonadien-1-ol is a major component of these male emissions in several populations of A. fraterculus nih.gov.

The behavioral response to this pheromone is dependent on the physiological state of the receiving insect. Virgin females of A. fraterculus are attracted to the male-produced pheromone, which guides them to the mating arenas nih.govmdpi.com. This attraction is a crucial step in the reproductive cycle of the species. Interestingly, research suggests that mated females may also be attracted to volatiles that include (E,Z)-3,6-nonadien-1-ol. This is because this compound, in addition to being a pheromone component, is also found in the volatile emissions of host fruits nih.gov. This dual role suggests an evolutionary strategy where the male pheromone mimics host fruit odors, exploiting the female's pre-existing sensory bias for locating oviposition sites frontiersin.org. This phenomenon highlights a close link between sexual communication and host-plant finding in these insects.

| Insect Species | Pheromone Component | Behavioral Response |

|---|---|---|

| Anastrepha fraterculus (South American fruit fly) | Major component of male-produced pheromone | Attraction of virgin females to mating leks. Potential attraction of mated females for host location. |

The identification of (6Z)-3,6-Nonadien-1-ol as a fruit fly pheromone component presents potential opportunities for its use in Integrated Pest Management (IPM) programs. Lures based on synthetic pheromones are a cornerstone of many IPM strategies for monitoring and controlling insect pests iaea.org. Trapping systems baited with species-specific attractants can be used to detect the presence of a pest, monitor its population density, and in some cases, for mass trapping to reduce pest numbers .

Currently, the monitoring of A. fraterculus often relies on food-based attractants, which can lack specificity mdpi.com. The development of a synthetic lure incorporating (6Z)-3,6-Nonadien-1-ol, as part of a species-specific blend, could offer a more targeted and effective tool for managing this pest. While research has identified the compound's role, its widespread incorporation into commercial IPM products for Anastrepha species is not yet a standard practice and represents an area for future development.

The effectiveness of (6Z)-3,6-Nonadien-1-ol as a pheromonal component is not due to the single compound alone, but rather its presence within a complex blend of other volatile chemicals. The precise ratio of these components is often crucial for eliciting a specific behavioral response and ensuring species recognition, thus preventing inter-species mating.

In Anastrepha fraterculus, the male pheromone is a complex mixture that can include other compounds such as (E)-β-ocimene, limonene, (Z)-3-nonen-1-ol, (Z,E)-α-farnesene, and (E,E)-α-farnesene, among others nih.gov. The relative proportions of these compounds can vary between different populations of the A. fraterculus species complex, which may contribute to reproductive isolation.

Studies on related compounds in A. fraterculus have shown that the combination of different volatiles can have additive or even antagonistic effects on male calling behavior frontiersin.org. For example, the combination of (R)-limonene and (E/Z)-β-ocimene was found to have an additive effect on stimulating male calling, while the addition of β-caryophyllene and α-humulene to the blend reduced this effect frontiersin.org. This illustrates the complexity of pheromone communication, where the behavioral output is determined by the perception of the entire chemical signature, not just a single component like (6Z)-3,6-Nonadien-1-ol.

Contribution to Plant Volatile Organic Compound (VOC) Profiles

(6Z)-3,6-Nonadien-1-ol is also a component of the volatile organic compounds (VOCs) released by certain plants. These VOCs play a critical role in mediating the plant's interactions with its environment, including herbivores, pollinators, and the natural enemies of herbivores. This compound is often associated with the characteristic "green" and "cucumber-like" scents of various plants perfumerflavorist.com.

The presence of (6Z)-3,6-Nonadien-1-ol in a plant's VOC profile can significantly influence the behavior of insects. For herbivores that use olfactory cues to locate their host plants, this compound can act as a kairomone, a chemical signal that benefits the receiver. As previously mentioned, mated female Anastrepha fraterculus may be attracted to this compound as an indicator of a suitable host fruit for oviposition nih.gov. The melon fly, Zeugodacus cucurbitae, is also attracted to a blend of volatiles from cucumber, a plant known for producing C9 aldehydes and alcohols nih.gov.

In the context of pollination, floral scents are crucial for attracting pollinators. Many flowers emit a complex bouquet of volatiles to signal the presence of rewards like nectar and pollen. While direct studies specifically linking (6Z)-3,6-Nonadien-1-ol to the attraction of specific pollinators are limited, its presence in the scent of plants like cucumber and melon, which are pollinated by insects such as bees, suggests a likely role in pollinator attraction ekt.grccsenet.org. The characteristic scent of these plants, to which this compound contributes, is a key part of the signal that attracts pollinators to the flowers. However, it is important to note that some floral volatiles can attract both pollinators and herbivores, creating a trade-off for the plant nih.gov.

| Interaction | Organism | Behavioral Effect | Ecological Consequence |

|---|---|---|---|

| Plant-Herbivore | Anastrepha fraterculus (mated female) | Attraction (Kairomone) | Host plant location for oviposition |

| Plant-Pollinator | Bees (e.g., honeybees) | Potential Attraction | Pollination of crops like cucumber and melon |

Plants have evolved sophisticated defense mechanisms against herbivores, including the release of specific VOCs upon attack. These herbivore-induced plant volatiles (HIPVs) can serve as a "cry for help," attracting the natural enemies of the attacking herbivores, such as parasitoid wasps and predators. This is a form of indirect defense.

While there is a large body of research on the role of HIPVs in attracting natural enemies, direct evidence for the specific role of (6Z)-3,6-Nonadien-1-ol in this context is not yet well-established. However, it is known that parasitoids of fruit flies use volatiles from infested fruits to locate their hosts cambridge.orgnih.gov. Given that (6Z)-3,6-Nonadien-1-ol is a component of both fruit fly pheromones and host fruit volatiles, it is plausible that this compound, especially when its emission is altered by herbivory, could be part of the chemical signature that attracts parasitoids. Conversely, some plant volatiles can have repellent effects on certain natural enemies, so the precise impact of (6Z)-3,6-Nonadien-1-ol would likely be context-dependent and influenced by the other compounds in the volatile blend researchgate.net. Further research is needed to elucidate the specific role of this compound in mediating interactions with the third trophic level.

Genetic and Environmental Determinants of (6Z)-3,6-Nonadien-1-ol Production in Plants (e.g., Cucumis melo, Cucumis sativus, Viola odorata)

(6Z)-3,6-Nonadien-1-ol is a C9 alcohol, a type of green leaf volatile (GLV), synthesized through the lipoxygenase (LOX) pathway. This pathway begins with the oxygenation of polyunsaturated fatty acids, such as linolenic acid, by lipoxygenase enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C9 aldehydes, which can be subsequently reduced to alcohols like (6Z)-3,6-Nonadien-1-ol by alcohol dehydrogenase (ADH) enzymes. The production of this compound is influenced by a combination of genetic predispositions and environmental triggers.

Cucumis melo (Melon)

In melons, the aroma profile, including the presence of C9 alcohols, is a critical component of fruit quality and is strongly determined by genetics. The balance between aldehydes and esters, which are key aroma compounds, is influenced by the fruit's ripening behavior (climacteric vs. non-climacteric). Climacteric melons, which ripen in response to ethylene (B1197577), tend to produce more esters, while non-climacteric varieties are richer in aldehydes.

Genetic studies have identified several Quantitative Trait Loci (QTLs) that control the production of volatile compounds. Introgressions on chromosomes 3, 5, 6, 7, and 8 have been shown to modify the ester-aldehyde balance. Key genes involved in the final steps of volatile synthesis, such as alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT), are activated by ethylene and play a crucial role. For instance, the expression of CmADH1 and CmAAT1 is highly correlated with the production of certain volatiles derived from amino acids in climacteric melons.

**Table 1: Genetic Factors Influencing C9 Volatile Production in *Cucumis melo***

| Genetic Factor | Chromosome | Associated Function |

|---|---|---|

| QTLs | 3, 5, 6, 7, 8 | Modification of ester-aldehyde balance |

| ETHQV8.1 QTL | 8 | Fruit ripening and associated aroma changes |

| ETHQV6.3 QTL | 6 | Fruit ripening and associated aroma changes |

| CmADH1 Gene | - | Reduction of aldehydes to alcohols |

| CmAAT1 Gene | - | Ester formation from alcohols |

Cucumis sativus (Cucumber)

Cucumber's characteristic fresh, green aroma is largely defined by its C6 and C9 aldehyde and alcohol content. (6Z)-3,6-Nonadien-1-ol, often referred to as cucumber alcohol, is a key contributor to this scent profile. The biosynthesis of these compounds from linoleic and linolenic acids via the LOX and HPL pathways is well-established.

Environmental conditions during fruit development significantly impact the production of these volatiles. Research has demonstrated a clear link between specific climatic factors and the accumulation of C9 compounds.

Humidity: The daily increase in C9 aldehydes is negatively correlated with both average daily relative humidity and average daytime relative humidity. Higher humidity levels tend to suppress the production of these compounds.

These findings suggest that managing environmental factors, particularly humidity, in cultivation settings like greenhouses could be a strategy to modulate the flavor and aroma profile of cucumbers.

**Table 2: Environmental Factors Affecting C9 Aldehyde Production in *Cucumis sativus***

| Environmental Factor | Correlation with C9 Aldehyde Increment |

|---|---|

| Average Daily Relative Humidity | Negative |

| Average Daytime Relative Humidity | Negative |

| Average Daily Light Intensity | Positive (for total volatiles) |

Viola odorata (Sweet Violet)

The scent of sweet violet is complex, with its leaves and flowers producing different aromatic profiles. The leaves are known for a powerful green, cucumber-like scent, which is attributed to C9 aldehydes and alcohols, including isomers of nonadienal and nonadienol. The production of these volatiles is known to be under genetic control, as evidenced by the significant variation in scent quality and quantity among different V. odorata cultivars.

The emission of floral volatiles in V. odorata is also subject to environmental and developmental regulation.

Temporal Factors: Scent production often follows a diurnal pattern. Studies have shown that total volatile emissions are highest during daylight hours, which may be an adaptation to the activity patterns of its primary pollinators, such as bees and hoverflies. ashs.org

Developmental Stage: The emission of volatiles changes over the lifespan of a flower. The highest levels of scent are typically released when the flower is mature and receptive to pollination, with production decreasing during senescence. researchgate.net

While the general biosynthetic pathways are understood, the specific genes and precise environmental cues that regulate the production of (6Z)-3,6-Nonadien-1-ol in Viola odorata have not been as extensively characterized as in cucurbit species. The scent is produced in specialized areas on the petals known as osmophores. nzpcn.org.nz

Functional Significance in Other Biological Systems (e.g., Aquatic Organisms)

The functional role of (6Z)-3,6-Nonadien-1-ol in aquatic ecosystems is not well-documented in scientific literature. While the ecotoxicity of various linear alcohols in aquatic environments has been studied, focusing on their hydrophobic interactions with biological membranes, this does not describe a specific functional significance. nih.gov Research on the effects of alcohols on aquatic invertebrates often pertains to their impact as pollutants rather than as semiochemicals (signaling molecules). There is currently a lack of specific studies identifying (6Z)-3,6-Nonadien-1-ol as a pheromone, kairomone, or any other type of signaling molecule within aquatic biological systems.

Mechanisms of Sensory Perception (Olfaction) in Target Organisms

Organisms, particularly insects, perceive (6Z)-3,6-Nonadien-1-ol and other green leaf volatiles through a sophisticated olfactory system. This system is crucial for locating host plants, finding mates, and avoiding predators. The process begins when volatile molecules enter pores on sensory hairs, called sensilla, located on the insect's antennae and maxillary palps.

Within the sensilla, odorant-binding proteins (OBPs) are thought to capture the hydrophobic volatile molecules and transport them through the aqueous sensillum lymph to the dendritic membranes of olfactory receptor neurons (ORNs). ijbs.com The detection of the odorant is mediated by specific protein complexes on these neurons.

Two primary families of receptors are involved in insect olfaction:

Odorant Receptors (ORs): These receptors form a heteromeric complex consisting of a variable, odor-specific receptor protein (OrX) and a conserved co-receptor (Orco). This complex functions as a ligand-gated ion channel. When an odorant binds to the OrX subunit, the channel opens, allowing an influx of cations (like Na⁺ and Ca²⁺), which depolarizes the neuron and generates an electrical signal. nih.gov

Ionotropic Receptors (IRs): Evolving from ionotropic glutamate (B1630785) receptors, IRs also function as ligand-gated ion channels. They typically form complexes of a specific tuning IR and a conserved co-receptor (either IR8a or IR25a). IRs are often tuned to detect acids, aldehydes, and other specific classes of compounds. ijbs.comnih.gov

The perception of a specific odor is determined by which ORNs are activated and the pattern of their firing. An odor like (6Z)-3,6-Nonadien-1-ol can be detected by one or more specific ORs. For example, in the Mexican fruit fly, Anastrepha ludens, the closely related isomer (Z,Z)-3,6-Nonadien-1-ol has been identified as a component of its pheromone blend, indicating the presence of highly specific receptors for this molecule. pherobase.com The brain integrates the signals from different ORNs to create a composite odor profile, which then triggers a specific behavioral response, such as attraction to a food source or mating partner.

Advanced Analytical Methodologies for Detection and Characterization of 6z 3,6 Nonadien 1 Ol

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures of volatile organic compounds (VOCs) found in natural products. For a compound like (6Z)-3,6-Nonadien-1-ol, gas chromatography (GC) is the method of choice due to its volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile compounds in a sample. In the context of analyzing (6Z)-3,6-Nonadien-1-ol, the process involves extracting the volatiles, often using methods like headspace solid-phase microextraction (HS-SPME), and injecting them into the GC system. nih.gov

The sample is vaporized and carried by an inert gas through a capillary column, which separates compounds based on their boiling points and affinity for the column's stationary phase. For the analysis of alcohols like nonadienols, polar columns such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a modified cyanopropylphenyl stationary phase are commonly employed. ukm.edu.myusda.gov The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

Identification of (6Z)-3,6-Nonadien-1-ol is achieved by comparing its retention time and mass spectrum with those of an authentic chemical standard and by matching the spectrum against established libraries like the NIST database. Research on melon and cucumber volatiles has successfully used GC-MS to identify and quantify various C9 alcohols, including isomers of 3,6-nonadien-1-ol (B1582235). frontiersin.orgmdpi.com These studies show that the concentration of these compounds can vary significantly between different cultivars, which is critical information for flavor assessment. mdpi.com

Table 1: Concentration of 3,6-Nonadien-1-ol Isomers in Different Melon Breeding Lines This table presents data for the related (E,Z) isomer, as reported in a study on melon breeding lines, illustrating the application of GC-MS for quantification.

Source: Adapted from research findings on melon breeding lines. mdpi.com

As the panelist detects an odor, they record its intensity and provide a sensory descriptor (e.g., "cucumber," "green," "fatty"). This sensory data is aligned with the chromatographic data from a simultaneous detector (like a Flame Ionization Detector or Mass Spectrometer) to pinpoint exactly which chemical compound is responsible for a specific aroma perception.

GC-O is instrumental in identifying key aroma-active compounds, which may be present in very low concentrations but have a significant sensory impact due to their low odor thresholds. Studies on melon spirits have utilized GC-O to characterize the aroma profile, identifying 3,6-nonadien-1-ol as a key compound responsible for "undesirable green and fatty aromas" in that specific product. researchgate.net This demonstrates the power of GC-O in not just identifying potent odorants but also in guiding product development by highlighting compounds that may need to be enhanced or reduced.

For unambiguous confirmation and quantification of trace-level compounds in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to conventional GC-MS. This technique involves an additional stage of mass analysis.

In GC-MS/MS, a specific "precursor" ion from the initial mass spectrum of the target compound (e.g., (6Z)-3,6-Nonadien-1-ol) is selected and then fragmented further to produce characteristic "product" ions. The instrument is set to monitor these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). This process effectively filters out background noise from other co-eluting compounds, resulting in a very clean signal and significantly lower limits of detection.

While specific GC-MS/MS methods for (6Z)-3,6-Nonadien-1-ol are not widely published, the methodology is well-established for other potent aroma compounds in complex beverages like wine. researchgate.net A typical method would involve solid-phase extraction (SPE) to isolate and concentrate the analytes, followed by injection into the GC-MS/MS system. This approach would be ideal for confirming the presence of (6Z)-3,6-Nonadien-1-ol in samples where its concentration is below the detection limits of standard GC-MS or where matrix interference is high. researchgate.net

Quantitative Analysis and Aroma Activity Assessment

Quantifying the concentration of an aroma compound is only the first step. To understand its true impact, this concentration must be related to its sensory potency, which is determined by its odor threshold.

The Odor Activity Value (OAV) is a calculated measure used to estimate the sensory significance of a specific aroma compound within a product. It is defined as the ratio of the compound's concentration to its odor threshold in a specific matrix (e.g., water or oil).

OAV = Concentration / Odor Threshold

By combining quantitative data from GC-MS with known odor threshold values, researchers can calculate OAVs to create a hierarchy of the most important aroma compounds. For example, using the concentration data from melon studies and a literature-derived odor threshold, one can assess the potential impact of (6Z)-3,6-Nonadien-1-ol.

Table 2: Illustrative Calculation of Odor Activity Value (OAV) for (E,Z)-3,6-Nonadien-1-ol in Melon This table provides a hypothetical OAV calculation to demonstrate the methodology. The odor threshold in a melon matrix may differ from the value in water.

Concentration data adapted from GC-MS analysis of melon. mdpi.com Odor threshold is a literature value for a related C9 alcohol and is used for illustrative purposes.

Aroma Extract Dilution Analysis (AEDA) is a sensory-guided technique used to identify the most potent odorants in a sample without prior knowledge of their chemical identity or concentration. The method involves the stepwise dilution of a volatile extract, with each dilution being analyzed by GC-O. usda.gov

The highest dilution at which an aroma compound can still be detected by the sniffing panelist is recorded as its Flavor Dilution (FD) factor. researchgate.net A higher FD factor indicates a more potent or higher-concentration odorant. By comparing the FD factors of all detected aroma compounds, researchers can create a ranking of the most powerful contributors to the sample's aroma. researchgate.net

AEDA is particularly useful for screening samples to identify key odorants that warrant further investigation and quantification. For instance, in an AEDA study of raspberry aroma, compounds were identified with FD factors ranging from 1 to over 1024, clearly distinguishing the most powerful aroma contributors. usda.gov If an extract containing (6Z)-3,6-Nonadien-1-ol were subjected to AEDA, the resulting FD factor would provide a direct measure of its aroma potency relative to all other volatile components in the extract.

Table 3: Example of Flavor Dilution (FD) Factors from an AEDA Study of Red Raspberry This table shows representative data from a published AEDA study to illustrate the concept of FD factors.

Source: Adapted from AEDA findings in red raspberry. usda.gov

High-Throughput Metabolomics Approaches for Pathway Analysis (e.g., UPLC-MS/MS)

High-throughput metabolomics has become an indispensable tool for the large-scale study of small molecules, providing a snapshot of the metabolic status of a biological system. mdpi.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone of modern metabolomics, offering rapid and sensitive analysis of a wide range of metabolites. mdpi.com This technique is particularly valuable for pathway analysis, allowing for the identification and quantification of precursors, intermediates, and final products of a metabolic pathway. nih.gov

While gas chromatography-mass spectrometry (GC-MS) is traditionally the method of choice for analyzing volatile compounds like (6Z)-3,6-Nonadien-1-ol, UPLC-MS/MS plays a crucial role in analyzing their non-volatile precursors. nih.gov The biosynthesis of C9 alcohols, including (6Z)-3,6-Nonadien-1-ol, is understood to originate from the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids. nih.gov The intermediates in this pathway are often non-volatile and are more amenable to analysis by liquid chromatography.

UPLC-MS/MS-based metabolomics can be employed to trace the flow of metabolites through the LOX pathway, identifying key enzymatic steps and regulatory points. For instance, by comparing the metabolite profiles of different plant varieties or tissues, researchers can correlate the abundance of specific precursors with the final concentration of (6Z)-3,6-Nonadien-1-ol. This approach provides valuable insights into the genetic and biochemical factors that control the production of this important aroma compound.

Table 1: Key Enzymes and Intermediates in the Biosynthesis of C9 Alcohols

| Enzyme/Intermediate | Role in Biosynthesis | Analytical Approach |

| Lipoxygenase (LOX) | Catalyzes the initial oxidation of polyunsaturated fatty acids. | UPLC-MS/MS analysis of fatty acid hydroperoxides. |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides to form aldehydes. | GC-MS analysis of volatile aldehydes. |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols. | Spectrophotometric assays, GC-MS analysis of alcohols. |

| Fatty Acid Precursors | Linoleic and linolenic acids serve as substrates for the LOX pathway. | UPLC-MS/MS for quantification of free fatty acids. |

Chemometric and Statistical Analyses of Volatile Compound Data

The vast and complex datasets generated by modern analytical instruments, such as GC-MS and UPLC-MS/MS, require advanced statistical methods for their interpretation. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from volatile compound profiles. mdpi.com Multivariate statistical techniques are widely used to process and analyze data on volatile compounds, enabling the identification of patterns and relationships that are not apparent from a simple inspection of the data. mdpi.com

Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are two of the most common chemometric tools used in the analysis of volatile data. frontiersin.org PCA is an unsupervised method that reduces the dimensionality of the data, allowing for the visualization of the relationships between samples and variables. frontiersin.org PLS-DA is a supervised method that can be used to build predictive models to classify samples based on their volatile profiles. frontiersin.org

In the context of (6Z)-3,6-Nonadien-1-ol, chemometric analysis can be used to:

Differentiate between fruit cultivars: Studies have shown that the volatile profiles of different melon varieties, where (6Z)-3,6-nonadien-1-ol is a key component, can be distinguished using PCA and other multivariate techniques. nih.govresearchgate.net

Identify key aroma compounds: By correlating the instrumental data with sensory analysis, chemometrics can help to identify the compounds that are most important for the characteristic aroma of a fruit.

Monitor changes during ripening and storage: The volatile profile of fruits changes significantly during ripening and post-harvest storage. Chemometric analysis can be used to track these changes and identify markers for optimal ripeness and quality.

Table 2: Application of Chemometric Methods in Volatile Compound Analysis

| Chemometric Method | Application | Example |

| Principal Component Analysis (PCA) | Exploratory data analysis, visualization of sample groupings. | Differentiating melon cultivars based on their volatile profiles. nih.gov |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Building predictive models for sample classification. | Identifying volatile markers that distinguish between different fruit origins. frontiersin.org |

| Hierarchical Cluster Analysis (HCA) | Grouping samples based on the similarity of their volatile profiles. | Classifying fruit spirits based on their volatile composition. nih.gov |

The integration of advanced analytical techniques like UPLC-MS/MS with powerful chemometric tools provides a comprehensive framework for the study of (6Z)-3,6-Nonadien-1-ol and other important volatile compounds. This approach not only facilitates their detection and characterization but also provides deeper insights into their biosynthesis and their role in determining the sensory properties of foods and other biological systems.

Emerging Research Directions and Future Applications of 6z 3,6 Nonadien 1 Ol

Comprehensive Elucidation of Full Biosynthetic Pathways and Regulatory Networks

The biosynthesis of (6Z)-3,6-Nonadien-1-ol is initiated from polyunsaturated fatty acids through the lipoxygenase (LOX) pathway. In plants like cucumber (Cucumis sativus) and melon (Cucumis melo), the process is specifically driven by the 9-lipoxygenase (9-LOX) branch. This pathway involves a series of enzymatic reactions, with key enzymes being 9-lipoxygenase and 9-hydroperoxide lyase (9-HPL).

The process begins with the oxygenation of linoleic or linolenic acid by 9-LOX to form 9-hydroperoxy fatty acids. Subsequently, 9-HPL cleaves these hydroperoxides to yield C9 aldehydes, including (3Z,6Z)-nonadienal. This aldehyde is then reduced by alcohol dehydrogenase (ADH) to the corresponding alcohol, (6Z)-3,6-Nonadien-1-ol.

Recent genomic studies in cucumber have identified a family of lipoxygenase genes, with a subset specifically categorized as 9-LOXs based on phylogenetic analysis. mdpi.comfao.org The expression of these genes is tissue-specific and can be induced by various biotic and abiotic stresses, suggesting a complex regulatory network. mdpi.comfao.orgresearchgate.net For instance, promoter analysis of cucumber LOX genes has revealed cis-acting elements responsive to hormones and stress, indicating transcriptional-level control. mdpi.comfao.orgresearchgate.net Similarly, research on melon has pointed to the genetic regulation of volatile production, including C9 aldehydes, being linked to ripening processes and ethylene (B1197577) signaling. nih.govmdpi.comnih.gov

Future research is focused on mapping the complete regulatory network, including the identification of specific transcription factors that control the expression of 9-LOX and 9-HPL genes. A deeper understanding of these pathways will be crucial for the bioengineering of plants with enhanced production of this valuable compound.

Table 1: Key Enzymes in the Biosynthesis of (6Z)-3,6-Nonadien-1-ol

| Enzyme | Function |

|---|---|

| 9-Lipoxygenase (9-LOX) | Catalyzes the addition of oxygen to polyunsaturated fatty acids to form 9-hydroperoxides. |

| 9-Hydroperoxide Lyase (9-HPL) | Cleaves 9-hydroperoxides to produce C9 aldehydes. |

Development of Advanced Stereoselective Synthesis for Enhanced Purity and Scalability

The precise stereochemistry of (6Z)-3,6-Nonadien-1-ol is critical for its biological activity and sensory properties. Therefore, the development of advanced stereoselective synthesis methods is a key area of research to ensure high purity and enable scalable production for commercial applications. Current strategies often focus on the Z-selective reduction of alkynes or controlled carbon-carbon bond formation.

One promising approach involves the catalytic hydrogenation of a corresponding alkyne precursor. The use of poisoned catalysts, such as Lindlar's catalyst, is a well-established method for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes. scielo.br However, challenges remain in preventing over-reduction to the fully saturated alkane and ensuring high stereoselectivity, especially on an industrial scale. nih.gov

Another powerful technique is olefin metathesis. Z-selective cross-metathesis reactions, utilizing specialized ruthenium-based catalysts, have emerged as a concise and efficient method for the synthesis of cis-olefins, including insect pheromones with similar structural motifs. nih.govchemhub.com These methods offer the potential for shorter synthetic routes from readily available starting materials.

Iron-mediated cross-coupling reactions also present a sustainable and scalable alternative for the formation of the required carbon framework with high stereochemical control. beilstein-journals.org The continuous development of novel catalytic systems is aimed at improving reaction efficiency, reducing catalyst loading, and minimizing waste, thereby making the synthesis of high-purity (6Z)-3,6-Nonadien-1-ol more economically viable.

Disentangling Complex Multi-Component Semiochemical Blends and Synergistic Interactions

(6Z)-3,6-Nonadien-1-ol plays a significant role in chemical communication, particularly as a semiochemical for insects. It has been identified as a component of the volatile emissions of the Mexican fruit fly, Anastrepha ludens, a major agricultural pest. nih.govpherobase.comusda.gov However, the behavioral response of insects to semiochemicals is rarely elicited by a single compound. Instead, it is often a complex blend of compounds in specific ratios that triggers a particular behavior.

Research into the semiochemical blend of A. ludens and related species has identified a number of other volatile compounds, including other C9 alcohols and esters, that are attractive to these flies. nih.govmdpi.comresearchgate.netiaea.org For instance, studies have shown that the behavioral response of A. ludens females to male-produced pheromones is a complex interplay of various chemical cues. nih.gov The precise role of (6Z)-3,6-Nonadien-1-ol within this blend and its synergistic or antagonistic interactions with other components are yet to be fully understood.

Future research will focus on detailed electrophysiological and behavioral assays to deconstruct the active semiochemical blend of A. ludens. This involves identifying all the constituent compounds, determining their precise ratios, and evaluating the behavioral response to different combinations. This knowledge is critical for the development of highly effective and species-specific lures for pest monitoring and control. mdpi.com

Table 2: Selected Volatile Compounds Associated with Anastrepha Species

| Compound | Potential Role |

|---|---|

| (6Z)-3,6-Nonadien-1-ol | Semiochemical |

| (Z)-3-nonen-1-ol | Semiochemical |

| Anastrephin | Pheromone component |

Bioengineering of Plant Systems for Targeted Production of (6Z)-3,6-Nonadien-1-ol for Agricultural or Industrial Purposes

The targeted production of (6Z)-3,6-Nonadien-1-ol in bioengineered plant systems holds significant promise for both agricultural and industrial applications. By leveraging the understanding of its biosynthetic pathway, metabolic engineering strategies can be devised to enhance its production in a controlled and sustainable manner.

One key strategy is the overexpression of the rate-limiting enzymes in the biosynthetic pathway, namely 9-LOX and 9-HPL. umich.edu By introducing additional copies of the genes encoding these enzymes under the control of strong, tissue-specific promoters, the metabolic flux towards the production of C9 aldehydes can be significantly increased.

Another approach involves the modification of fatty acid precursor pools. Genetic engineering to increase the availability of linoleic and linolenic acids, the initial substrates for the LOX pathway, could further boost the production of C9 volatiles. nih.govnih.gov This could be achieved by modulating the expression of genes involved in fatty acid synthesis and desaturation.

Furthermore, down-regulation of competing metabolic pathways can be employed to channel more precursors into the desired pathway. For instance, silencing genes that encode enzymes for alternative branches of the oxylipin pathway could lead to a higher accumulation of 9-hydroperoxides, the direct precursors for C9 aldehydes. nih.gov The development of CRISPR/Cas9 gene editing technology offers a precise and efficient tool for implementing these metabolic engineering strategies in various plant species. nih.govnih.gov

Exploration of Novel Biological Activities and Therapeutic Potentials Beyond Known Roles

While (6Z)-3,6-Nonadien-1-ol is primarily known for its sensory and ecological roles, there is a growing interest in exploring its potential novel biological activities and therapeutic applications. As an unsaturated alcohol, its chemical structure warrants investigation into a range of pharmacological properties.

Research on various plant extracts containing a mixture of volatile compounds, including unsaturated alcohols, has indicated potential anti-inflammatory and analgesic properties. nih.govnih.govmaxwellsci.comresearchgate.net Although these studies are not specific to (6Z)-3,6-Nonadien-1-ol, they provide a rationale for investigating its individual effects. In vitro and in vivo studies are needed to assess its potential to modulate inflammatory pathways and pain perception.

Furthermore, the cytotoxic and antimicrobial activities of C9 unsaturated alcohols are areas of potential interest. The double bonds in the carbon chain of (6Z)-3,6-Nonadien-1-ol could confer reactivity that might be harnessed for therapeutic purposes. Future research should involve screening this compound against various cancer cell lines and pathogenic microorganisms to identify any potential bioactivity. In silico studies, such as molecular docking, could also be employed to predict its interaction with biological targets and guide further experimental investigations. nih.gov The exploration of these novel biological activities could open up new avenues for the application of (6Z)-3,6-Nonadien-1-ol in the pharmaceutical and biomedical fields.

Q & A

Q. What analytical methods are recommended for characterizing (6Z)-3,6-Nonadien-1-ol in plant or fruit matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) using non-polar columns (e.g., DB-5MS) with temperature ramps is optimal for resolving (6Z)-3,6-Nonadien-1-ol from complex volatile mixtures. NIST Standard Reference Database 69 provides retention indices and mass spectra for cross-validation . For quantification, internal standards like deuterated alcohols (e.g., AOZ-d4) should be used to correct for matrix effects .

Q. How can researchers ensure accurate stereochemical identification of (6Z)-3,6-Nonadien-1-ol?

Methodological Answer: Combine nuclear magnetic resonance (NMR) with chiral GC columns. The (6Z) configuration can be confirmed via NOESY correlations for spatial proximity of protons across double bonds. NIST’s electron ionization mass spectra (EI-MS) databases also provide diagnostic fragmentation patterns for stereoisomer differentiation .

Q. What safety protocols are critical when handling (6Z)-3,6-Nonadien-1-ol in laboratory settings?

Methodological Answer: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile handling, as the compound’s irritant properties are documented . Waste should be stored in sealed containers and disposed via certified hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How do lipoxygenase (LOX) and hydroperoxide lyase (HPL) activities influence (6Z)-3,6-Nonadien-1-ol biosynthesis in plants?

Methodological Answer: LOX catalyzes the oxidation of linolenic acid to hydroperoxides, which HPL cleaves to form (6Z)-3,6-Nonadien-1-ol. Experimental validation involves:

- Gene silencing : Knock down LOX or HPL genes and quantify volatiles via GC-MS.

- Enzyme assays : Measure LOX/HPL activity spectrophotometrically and correlate with alcohol levels.

Cluster analysis (e.g., HCA with Ward’s linkage) can stratify developmental stages based on enzyme activity and metabolite abundance .

Q. What experimental strategies resolve contradictions in reported correlations between aldehydes and (6Z)-3,6-Nonadien-1-ol?

Methodological Answer: Discrepancies in aldehyde-alcohol correlations (e.g., between (E,Z)-2,6-nonadienal and (6Z)-3,6-Nonadien-1-ol) may arise from tissue-specific redox states. Use the following approaches:

- Tissue-specific sampling : Compare floral vs. fruit tissues.

- Redox modulation : Apply antioxidants (e.g., ascorbate) or pro-oxidants (e.g., H₂O₂) during extraction.

- QTL mapping : Identify loci governing aldehyde-to-alcohol conversion efficiency .

Q. How can researchers optimize the synthesis of (6Z)-3,6-Nonadien-1-ol derivatives for functional studies?

Methodological Answer: For acetate derivatives (e.g., (6Z)-3,6-Nonadien-1-ol acetate), use acetyl chloride in anhydrous pyridine under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel chromatography. Reported yields for similar syntheses range from 76% to 87%, depending on steric hindrance .

Data Contradiction and Validation

Q. How should researchers address variability in reported LogP values for (6Z)-3,6-Nonadien-1-ol?

Methodological Answer: LogP values (e.g., 2.69 vs. 3.53 for related esters) depend on measurement methods. Validate experimentally via:

- Shake-flask method : Partition between octanol/water.

- Computational prediction : Use software like MarvinSuite with consensus modeling.

Discrepancies may reflect isomerization or impurities; always report measurement conditions .

Emerging Research Directions

Q. What omics approaches are promising for elucidating the ecological role of (6Z)-3,6-Nonadien-1-ol in plant-insect interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.